(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Research on sulfamoyl azides, closely related to the chemical structure of interest, indicates their generation from secondary amines using a novel sulfonyl azide transfer agent. These compounds react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which serve as shelf-stable progenitors for versatile reactive intermediates in asymmetric addition to olefins (Culhane & Fokin, 2011).
Chlorination Techniques
Innovative aromatic chlorination techniques have been developed, enhancing the physiological properties of bioactive compounds. This process, catalyzed by dimethyl sulfoxide using N-chlorosuccinimide, shows potential for late-stage aromatic chlorination in drug discovery and development, underlining the versatility of chlorination strategies in modifying chemical structures for enhanced drug efficacy (Song et al., 2019).
Interaction with Superoxide Ions
Monomeric chloroiron(III) complexes, through reactions with superoxide ions in dimethyl sulfoxide, transition into μ-oxo dimers or oxygenated complexes. This interaction highlights the reactivity of specific chloro compounds with superoxide ions, offering insights into potential applications in catalysis or material science (Matsushita et al., 1982).
Radical-Mediated Chlorination
Studies on sulfamides, derivatives of sulfamoyl azides, reveal their role in directing intermolecular chlorine transfer at specific carbon centers, showcasing unique position-selectivity due to sulfamidyl radical intermediates. This mechanism highlights the potential of sulfamides in facilitating selective chlorination reactions, useful in synthetic chemistry and drug development (Short et al., 2019).
Spectrophotometric Determination
The extraction-spectrophotometric determination of tris(2-chloroethyl)amine illustrates the analytical application of chloro compounds in detecting and quantifying chemical warfare agents and pharmaceuticals. This method, utilizing phthaleins, offers a reliable approach for the analysis of such compounds in various matrices (Rozsypal & Halámek, 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(2-chloroethylsulfamoyl)-2,5-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-8-3-4-9(2)10(7-8)13-16(14,15)12-6-5-11/h3-4,7,12-13H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDRLNEEDQROB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)NCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.